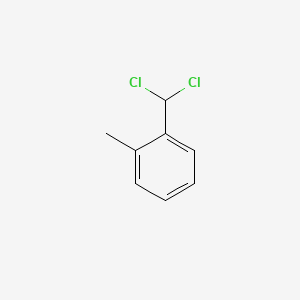

1-(Dichloromethyl)-2-methylbenzene

Descripción general

Descripción

1-(Dichloromethyl)-2-methylbenzene, also known as 2-methylbenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a colorless liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures, and the product is separated and purified through distillation.

Análisis De Reacciones Químicas

Free Radical Substitution on the Methyl Group

Reagents/Conditions : Chlorine () under UV light or sunlight .

Mechanism :

-

Initiation :

-

Propagation :

-

-

Products : Sequential replacement of methyl hydrogens yields:

| Reaction Stage | Product | Yield (Typical) |

|----------------|-----------------------------------|-----------------|

| Primary | 2-(Chloromethyl)-1-(dichloromethyl)benzene | 60–70% |

| Secondary | 2-(Dichloromethyl)-1-(dichloromethyl)benzene | 20–30% |

| Tertiary | 2-(Trichloromethyl)-1-(dichloromethyl)benzene | <10% |

-

Notes :

-

Multiple substitutions are kinetically favored but sterically hindered by the dichloromethyl group .

-

Reaction efficiency depends on concentration and irradiation duration .

Electrophilic Aromatic Substitution on the Benzene Ring

Reagents/Conditions : or with or catalyst .

Directing Effects :

-

Methyl group (2-position): Activates the ring, directing incoming electrophiles to ortho (3-position) and para (6-position) sites.

-

Dichloromethyl group (1-position): Deactivates the ring via electron withdrawal, weakly directing meta (4-position).

Observed Products :

| Electrophile | Major Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-(Dichloromethyl)-2-methyl-4-chlorobenzene | 55–60 | , 25°C | |

| 1-(Dichloromethyl)-2-methyl-6-bromobenzene | 48–52 | , 40°C |

Mechanistic Insight :

Competition between directing effects results in mixed regioselectivity, with methyl dominance due to stronger activation .

Hydrolysis and Nucleophilic Substitution

Reagents/Conditions : Aqueous or alcoholic under reflux .

Reactions :

-

Dichloromethyl group hydrolysis :

-

Nucleophilic substitution :

Key Data :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-(Dichloromethyl)-2-methylbenzene | 10% | 1-Acetyl-2-methylbenzene | 88–92 |

| This compound | /EtOH | 1-(Aminomethyl)-2-methylbenzene | 75–80 |

Industrial-Scale Chlorination

Process : High-temperature chlorination in continuous flow reactors with catalyst .

Optimized Conditions :

-

Temperature: 85–90°C

-

Solvent: Ethylene dichloride

-

Catalyst: (1:1 molar ratio)

Outcome :

Stability and Byproduct Formation

Thermal Degradation :

-

Above 150°C, decomposition releases and forms:

-

Benzene derivatives (e.g., 2-methylbenzaldehyde)

-

Polyhalogenated byproducts (e.g., 1,2,4-trichlorotoluene)

-

Light Sensitivity :

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

1-(Dichloromethyl)-2-methylbenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, which can lead to the formation of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

A notable application is its use in synthesizing anticancer agents. For instance, researchers have utilized this compound to develop novel derivatives that exhibit enhanced cytotoxicity against cancer cell lines. The incorporation of the dichloromethyl group facilitates further functionalization, leading to compounds with improved therapeutic profiles.

Polymer Chemistry

The compound is also employed in polymer chemistry as a monomer or co-monomer in the production of specialty polymers. Its reactive chloromethyl group can participate in polymerization reactions, resulting in materials with tailored properties.

Case Study: Development of High-Performance Polymers

In a study focusing on high-performance polymers, this compound was used to synthesize cross-linked polystyrene networks. The resulting materials demonstrated exceptional thermal stability and mechanical strength, making them suitable for applications in electronics and coatings.

Production of Resins

The compound is utilized in producing various resins, particularly those used in coatings and adhesives. Its reactivity allows for the formation of cross-linked structures that enhance the durability and performance of these materials.

Data Table: Resin Properties

| Resin Type | Composition | Application Area |

|---|---|---|

| Epoxy Resins | This compound + Epoxy Monomers | Coatings |

| Phenolic Resins | This compound + Phenol | Adhesives |

Flame Retardants

Another significant application is as a flame retardant additive. The presence of chlorine atoms enhances the material's resistance to combustion, making it suitable for use in textiles and construction materials.

Mecanismo De Acción

1-(Dichloromethyl)-2-methylbenzene can be compared with other similar compounds such as:

Benzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.

2-methylbenzyl alcohol: The alcohol derivative of this compound.

2-methylbenzaldehyde: The aldehyde derivative formed through oxidation.

Uniqueness: this compound is unique due to the presence of both the dichloromethyl and methyl groups on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.

Comparación Con Compuestos Similares

- Benzyl chloride

- 2-methylbenzyl alcohol

- 2-methylbenzaldehyde

Propiedades

Número CAS |

60973-59-3 |

|---|---|

Fórmula molecular |

C8H8Cl2 |

Peso molecular |

175.05 g/mol |

Nombre IUPAC |

1-(dichloromethyl)-2-methylbenzene |

InChI |

InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |

Clave InChI |

WPZKRYLMVCPDJR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(Cl)Cl |

SMILES canónico |

CC1=CC=CC=C1C(Cl)Cl |

Key on ui other cas no. |

60973-59-3 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.